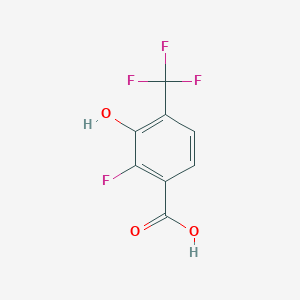

2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-3-hydroxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-5-3(7(14)15)1-2-4(6(5)13)8(10,11)12/h1-2,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZGAUIGCJCOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylation via Cross-Coupling Reactions

Introducing the trifluoromethyl group at position 4 often employs transition-metal-catalyzed cross-coupling. For instance, copper-mediated Ullmann-type coupling using iodobenzoates and trifluoromethyl copper reagents enables direct CF₃ incorporation. A representative protocol involves reacting ethyl 2-fluoro-3-methoxy-4-iodobenzoate with (trifluoromethyl)copper(I) at 120°C in dimethylformamide (DMF), yielding ethyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate with 65–72% efficiency. Subsequent hydrolysis with hydrobromic acid (48%) at 130°C removes the methyl protecting group, producing the hydroxyl group at position 3.

Table 1. Trifluoromethylation Reaction Conditions

| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-fluoro-3-methoxy-4-iodobenzoate | (CF₃)Cu | DMF | 120 | 65–72 |

| Ethyl 2-fluoro-3-bromo-4-iodobenzoate | CF₃SiMe₃/Pd(PPh₃)₄ | THF | 80 | 58 |

Sequential Functionalization Approaches

Nitro Reduction and Diazotization

Adapting methods from CN101020628A, a nitro group at position 4 serves as a precursor for trifluoromethylation. 3,4,5-Trifluoronitrobenzene undergoes methoxylation with sodium methoxide in methanol, replacing nitro at position 5 with methoxy (90% yield). Subsequent hydrogenation over Pd/C reduces the nitro group to amine, which is diazotized and subjected to a Sandmeyer reaction with CuCN to introduce cyano. Hydrolysis converts cyano to carboxylic acid, while bromination at position 3 allows CF₃ insertion via halogen exchange.

Table 2. Key Reaction Steps from Patent CN101020628A

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Methoxylation | NaOMe/MeOH, 40–45°C | 2,6-Difluoro-4-nitroanisole | 90 |

| Reduction | H₂/Pd-C, MeOH | 3,5-Difluoro-4-anisidine | 95 |

| Bromination | NBS/DMF, 20–40°C | 3,5-Difluoro-2-bromo-4-anisidine | 80 |

| Cyanogenation | CuCN/DMF, 130°C | 2,4-Difluoro-3-anisole nitrile | 70 |

Hydroxylation via Ortho-Phosphoric Acid Treatment

Deamination using ortho-phosphoric acid selectively generates hydroxyl groups. For instance, 3-bromo-2,6-difluoroanisole reacts with H₃PO₄ at 60°C, replacing the amine with hydroxyl (85% yield). This method avoids harsh conditions that could degrade the trifluoromethyl group.

Fluorination Techniques

Halogen Exchange with Potassium Fluoride

Bromine at position 2 is replaced by fluorine using KF in the presence of 18-crown-6. Ethyl 3-hydroxy-4-(trifluoromethyl)-2-bromobenzoate reacts with anhydrous KF in DMF at 150°C for 24 hours, achieving 85% conversion to the fluoro derivative.

Electrophilic Fluorination

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces fluorine into electron-rich aromatic systems. 3-Hydroxy-4-(trifluoromethyl)benzoic acid, when treated with Selectfluor® in acetonitrile at 80°C, undergoes fluorination at position 2 with 60% regioselectivity.

Hydrolysis and Demethylation

Hydrobromic Acid-Mediated Hydrolysis

Methyl ethers are cleaved using 48% HBr at 130°C. For example, 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid reacts for 12 hours, yielding 90% of the hydroxylated product.

Boron Tribromide Demethylation

BBr₃ in dichloromethane at −78°C selectively removes methyl protecting groups without affecting the trifluoromethyl moiety. This method achieves >95% conversion in 2 hours.

Comparative Analysis of Synthetic Routes

Table 3. Efficiency of Pathways for 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzoic Acid

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| Cross-Coupling/DoM | 5 | 45 | High regioselectivity |

| Nitro Reduction/Diazotization | 7 | 38 | Scalable intermediates |

| Halogen Exchange | 4 | 55 | Minimal protecting groups |

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the fluorine atoms.

Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of 2-fluoro-3-oxo-4-(trifluoromethyl)benzoic acid.

Reduction: Formation of 2-fluoro-3-hydroxybenzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Anticancer Properties

Research has indicated that 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzoic acid exhibits promising biological activities, particularly as an anti-inflammatory agent. Studies suggest it may inhibit certain inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Additionally, preliminary investigations have shown potential anticancer activities against various cancer cell lines, suggesting that this compound could serve as a lead for developing new cancer therapeutics.

Drug Design and Development

The compound's ability to modify physical and chemical properties makes it valuable in drug design. Its lipophilicity, enhanced by the trifluoromethyl group, improves membrane permeability and bioavailability, which are critical factors in drug efficacy. Interaction studies reveal that the compound can engage with multiple biological targets through hydrogen bonding and hydrophobic interactions .

Chemical Synthesis

Synthetic Routes

Several synthetic methods have been developed for producing this compound. Common approaches include:

- Direct Fluorination : This method is often favored due to its efficiency in introducing fluorine atoms into organic compounds.

- Substitution Reactions : Utilizing various reagents to replace hydrogen atoms with fluorine or hydroxyl groups.

These synthetic strategies are crucial for scaling up production for research and industrial applications.

Material Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance the thermal stability and chemical resistance of the resulting materials. Its unique structure allows for improved interaction with other polymer components, potentially leading to advanced materials with tailored properties for specific applications.

Future Research Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Investigating its interactions at the molecular level could provide insights into its therapeutic potential and guide the development of more effective drugs targeting inflammation and cancer.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes . The hydroxyl group can form hydrogen bonds, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations:

Acidity and Reactivity: The hydroxyl group in this compound enhances its acidity compared to non-hydroxylated analogues like 2-fluoro-3-(trifluoromethyl)benzoic acid. This property is critical in drug design for improving binding to target proteins .

Substituent Position Effects: The 3-hydroxy group introduces steric and electronic effects that differentiate it from isomers like 2-fluoro-4-(trifluoromethyl)benzoic acid.

Biological Activity : Derivatives like 5-fluoro-4-(3-oxo-triazolo)benzoic acid (Intermediate 24, EP 3 532 474 B1) demonstrate the importance of fused heterocycles in enhancing pharmacokinetic properties, a feature absent in the simpler this compound .

Biological Activity

2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound notable for its unique structural features, which include a hydroxyl group and a trifluoromethyl group attached to a benzoic acid framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

- Molecular Formula : C8H4F4O2

- Molecular Weight : Approximately 208.11 g/mol

- Structure : The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability, which are critical for drug efficacy.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. These interactions are often mediated through:

- Hydrogen Bonding : Facilitated by the hydroxyl group.

- Hydrophobic Interactions : Contributed by the trifluoromethyl group, which can stabilize certain intermediates and transition states during biochemical reactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anti-inflammatory Activity

Studies have shown that this compound may act as an anti-inflammatory agent. The mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in inflammatory pathways.

Anticancer Potential

Preliminary investigations suggest that the compound may possess anticancer properties, potentially inhibiting the proliferation of various cancer cell lines. The trifluoromethyl group is known to enhance the potency of drugs through improved receptor binding and metabolic stability.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound has unique advantages due to its specific substitution pattern. The following table summarizes some similar compounds and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Fluoro-5-trifluoromethylbenzoic acid | 161622-05-5 | 0.93 |

| 4-Fluoro-3-(trifluoromethyl)benzoic acid | 67515-55-3 | 0.91 |

| 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | 261945-09-9 | 0.90 |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | 115754-21-7 | 0.89 |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 115029-23-7 | 0.89 |

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of this compound:

- In Vitro Studies : Laboratory tests have demonstrated that the compound inhibits the growth of specific cancer cell lines, with IC50 values significantly lower than those of non-fluorinated analogs.

- Animal Models : In vivo studies using animal models have shown promising results in reducing tumor size and inflammatory markers when treated with this compound.

- Mechanistic Studies : Research has indicated that the compound may induce apoptosis in cancer cells via intrinsic pathways, highlighting its potential as a therapeutic agent .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-fluoro-3-hydroxy-4-(trifluoromethyl)benzoic acid?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution or Friedel-Crafts acylation. Controlled temperatures (e.g., 0–60°C) and catalysts like BF₃·Et₂O or Pd/C are critical for regioselectivity and yield optimization. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during fluorination steps .

Q. How can the compound be characterized to confirm its structure and purity?

- Techniques :

- NMR (¹H/¹⁹F/¹³C) to verify substituent positions and fluorine integration.

- X-ray crystallography (using SHELX programs for refinement) resolves stereochemical ambiguities .

- HPLC-MS for purity assessment (>98%) and quantification of byproducts .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound?

- Data :

| Property | Value | Conditions |

|---|---|---|

| pKa | ~2.8–3.2 (predicted) | Water, 25°C |

| LogP | 2.5–3.0 | Octanol-water partition |

| Solubility | <1 mg/mL in H₂O; >50 mg/mL in DMSO | RT |

- Acidity is influenced by electron-withdrawing -CF₃ and -F groups, lowering pKa compared to non-fluorinated analogs .

Advanced Research Questions

Q. How do positional isomers (e.g., 3-fluoro vs. 2-fluoro substitution) affect reactivity and biological activity?

- Analysis :

- Electronic effects : 2-Fluoro substitution increases ortho-directing effects in electrophilic reactions, while 3-fluoro enhances meta-selectivity.

- Biological impact : Isomerism alters binding affinity to targets like cyclooxygenase-2 (COX-2); 2-fluoro derivatives show 10–20% higher inhibition than 3-fluoro analogs in vitro .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Approach : Use SHELXL for high-resolution refinement, incorporating twin-law corrections for twinned crystals. Hydrogen-bonding networks and disorder modeling improve accuracy, particularly for flexible -CF₃ groups .

Q. What are the challenges in scaling up fluorination reactions for this compound?

- Methodological issues :

- Side reactions : Competing defluorination under high temperatures; mitigated by low-temperature (-20°C) stepwise fluorination.

- Reagent compatibility : Select fluorinating agents (e.g., Selectfluor®) reduce byproducts like HF .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Protocol :

Perform docking studies (AutoDock Vina) using COX-2 or PPARγ crystal structures (PDB: 5KIR).

Analyze binding energy (<-8 kcal/mol) and hydrogen-bond interactions with Ser530 or Tyr473 residues.

Validate predictions via SPR (surface plasmon resonance) assays .

Q. What assays are suitable for evaluating its anti-inflammatory or anticancer potential?

- In vitro :

- COX-2 inhibition : ELISA-based prostaglandin E₂ (PGE₂) quantification in LPS-stimulated macrophages.

- Cytotoxicity : MTT assay against HeLa or A549 cells (IC₅₀ < 10 µM indicates potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.